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molecular formula C3H5F3O3S B1296618 2,2,2-Trifluoroethyl methanesulfonate CAS No. 25236-64-0

2,2,2-Trifluoroethyl methanesulfonate

Cat. No. B1296618
M. Wt: 178.13 g/mol
InChI Key: ICECLJDLAVVEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091222B2

Procedure details

The title compound, MS: m/e=291.0 (M+H+), was prepared in accordance with the general method of example 1 from 5-iodo-2-methyl-1H-imidazole and 2,2,2-trifluoroethyl mesylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[NH:6][C:5]([CH3:7])=[N:4][CH:3]=1.S(O[CH2:13][C:14]([F:17])([F:16])[F:15])(=O)(=O)C>>[I:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CN=C(N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)OCC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1N=C(N(C1)CC(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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